
4-hydroxy-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-hydroxy-N-(pyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 271258-71-0 . It has a molecular weight of 214.22 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene has been achieved by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . The reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield .Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C12H10N2O2/c15-10-6-4-9 (5-7-10)12 (16)14-11-3-1-2-8-13-11/h1-8,15H, (H,13,14,16) .Chemical Reactions Analysis
The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 214.22 .Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is synthesized through the michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC .
Biochemical Pathways
Similar compounds have been shown to affect the nf-kappab pathway .
Result of Action
Similar compounds have been shown to have substantial antiviral activity .
Action Environment
The synthesis of this compound is performed under optimal conditions at 80 °c over 24 hours .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-hydroxy-N-(pyridin-2-yl)benzamide in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, this compound is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-(pyridin-2-yl)benzamide. One area of research could focus on the development of novel derivatives of this compound with improved antitumor activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for this compound in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in the field of medicinal chemistry. This compound possesses potent antitumor activity and has been investigated for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, the future directions for research on this compound are vast, and this compound holds promise for the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-(pyridin-2-yl)benzamide has been achieved using various methods, including the reaction of 4-hydroxybenzoic acid with pyridine-2-carboxylic acid, followed by amidation. Another method involves the reaction of 4-hydroxybenzoyl chloride with pyridine-2-carboxamide. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
- Les chercheurs ont exploré l'utilisation de Fe2Ni-BDC, un matériau de structure métallo-organique bimetallique dérivé de la liaison de cations fer (III) et nickel (II) avec des anions 1,4-benzènedicarboxyliques (Fe2Ni-BDC). Ce MOF présente une activité catalytique dans la réaction d'amidation d'addition de Michael de la 2-aminopyridine et des nitrooléfines. Dans des conditions optimales, il produit du benzamide pyridyle avec un rendement isolé impressionnant de 82 % après 24 heures à 80 °C. De plus, le catalyseur peut être réutilisé efficacement sans perte significative d'activité .
- Bien que des études spécifiques sur le 4-hydroxy-N-(pyridin-2-yl)benzamide soient limitées, ses caractéristiques structurelles suggèrent une activité antivirale potentielle. Des recherches supplémentaires sont nécessaires pour explorer son efficacité contre des virus spécifiques .
- De nouveaux dérivés de ce composé, tels que les benzamides substitués-N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl), ont été conçus et synthétisés. Ces dérivés ont été évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis. Des investigations plus approfondies sont en cours pour évaluer leur efficacité .
- Une nouvelle série de N-aryl-N-(pyridin-2-yl)benzamides a été étudiée pour son activité anticancéreuse. Bien que ces composés aient présenté une faible cytotoxicité contre les cellules normales (HL7702), ils ont démontré d'excellents effets antiprolifératifs contre les lignées cellulaires de cancer du poumon (A549) et du cancer du côlon (HCT116) .
Structures métallo-organiques (MOF) en tant que catalyseurs
Propriétés antivirales
Activité antituberculeuse
Potentiel anticancéreux
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMHJVCJGXMNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)
![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)
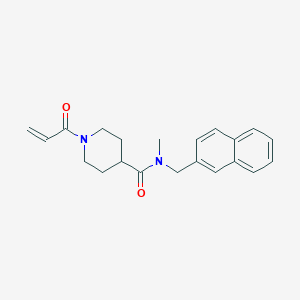


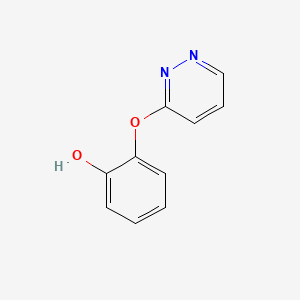

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
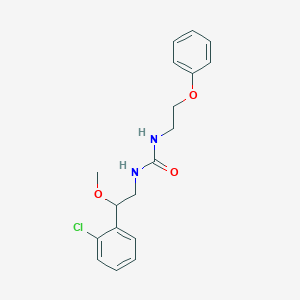
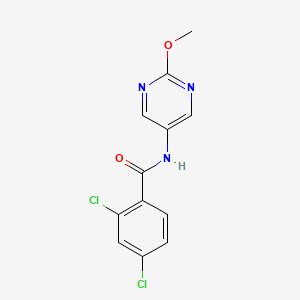
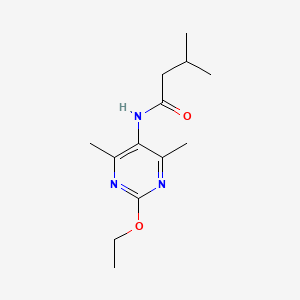

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)
